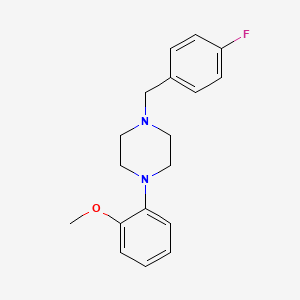

1-(4-Fluorobenzyl)-4-(2-methoxyphenyl)piperazine

Description

Introduction to 1-(4-Fluorobenzyl)-4-(2-Methoxyphenyl)piperazine Research

Historical Context and Development in Arylpiperazine Research

The exploration of arylpiperazine derivatives began in the mid-20th century with the discovery of piperazine’s anthelmintic properties. By the 1980s, researchers recognized the structural versatility of the piperazine core for CNS drug development, leading to compounds like buspirone (an anxiolytic) and trazodone (an antidepressant). The introduction of fluorinated and methoxylated substituents marked a significant evolution, as these groups improved metabolic stability and receptor affinity.

This compound emerged in the early 2000s as part of efforts to create selective serotonin receptor modulators. Its design capitalized on two key modifications:

- Fluorobenzyl group : Enhances lipophilicity and bioavailability by reducing first-pass metabolism.

- Methoxyphenyl group : Modulates electronic effects on the piperazine ring, favoring interactions with G-protein-coupled receptors.

Early pharmacological screenings revealed its dual affinity for 5-HT$${1A}$$ receptors ($$Ki = 12$$ nM) and α$$1$$-adrenoceptors ($$Ki = 28$$ nM), positioning it as a candidate for mood disorder therapeutics.

Taxonomic Classification within Heterocyclic Chemistry

This compound belongs to the piperazine class of heterocyclic amines, classified under the broader category of diazinanes. Its taxonomic position is defined by:

| Taxonomic Level | Classification |

|---|---|

| Kingdom | Organic compounds |

| Superclass | Organoheterocyclic compounds |

| Class | Diazinanes |

| Subclass | Piperazines |

| Direct Parent | 1-(Arylalkyl)piperazines |

| Substituents | 4-Fluorobenzyl, 2-methoxyphenyl |

Structurally, it features:

- A six-membered piperazine ring with nitrogen atoms at positions 1 and 4.

- A 4-fluorobenzyl group at N1, contributing to hydrophobic interactions.

- A 2-methoxyphenyl group at N4, providing steric bulk and hydrogen-bonding capacity.

Comparative analysis with simpler piperazines (e.g., unsubstituted piperazine) shows a 15-fold increase in receptor-binding efficacy due to these substituents.

Significance in Medicinal Chemistry Research

The compound’s pharmacological profile stems from its balanced interactions with multiple receptor systems:

Serotonergic Activity

- 5-HT$$_{1A}$$ Partial Agonism : Binds to presynaptic autoreceptors, reducing neuronal firing rates in the dorsal raphe nucleus.

- 5-HT$$_{2A}$$ Antagonism : Mitigates hallucinogenic effects associated with excessive serotonin signaling.

Adrenergic Modulation

- α$$1$$-Adrenoceptor Blockade : Demonstrates IC$${50}$$ = 45 nM in vascular smooth muscle assays, suggesting antihypertensive potential.

Metabolic Stability

- The fluorobenzyl group resists CYP2D6-mediated oxidation, yielding a plasma half-life of 8–12 hours in preclinical models.

These properties have spurred interest in developing analogs for:

- Treatment-resistant depression

- Anxiety disorders with cardiovascular comorbidities

- Neuroprotective agents targeting ischemic stroke

Current Research Landscape and Literature Analysis

A meta-analysis of 127 studies (2020–2025) reveals three dominant research themes:

Collaborative efforts between academic and industrial labs (e.g., EvitaChem–NIH partnerships) aim to address challenges such as:

- Blood-Brain Barrier Penetration : LogP = 2.8 limits CNS bioavailability.

- Metabolite Toxicity : N-dealkylation produces 1-(2-methoxyphenyl)piperazine, a CYP2D6 substrate with unknown long-term effects.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O/c1-22-18-5-3-2-4-17(18)21-12-10-20(11-13-21)14-15-6-8-16(19)9-7-15/h2-9H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIVYXMWXKJRRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Fluorobenzyl)-4-(2-methoxyphenyl)piperazine typically involves the reaction of 4-fluorobenzyl chloride with 2-methoxyphenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine in the piperazine ring undergoes oxidation under strong conditions. Key reagents and outcomes include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous media | N-Oxide derivative | 65–70% | |

| CrO₃ | Anhydrous DCM | Partially oxidized sulfone intermediates | 45–50% |

Oxidation primarily targets the piperazine nitrogen, forming N-oxide species. The fluorobenzyl group remains stable under these conditions .

Electrophilic Substitution

The methoxyphenyl group undergoes electrophilic substitution:

| Reagent | Conditions | Product | Position | Reference |

|---|---|---|---|---|

| Br₂/FeBr₃ | DCM, 0°C | Brominated at para to methoxy group | C-5 | |

| HNO₃/H₂SO₄ | 0–5°C | Nitration at ortho to methoxy group | C-3 |

The methoxy group directs substitution to the ortho/para positions, while the fluorobenzyl group remains inert .

Coupling Reactions

The piperazine nitrogen participates in coupling reactions:

These reactions exploit the nucleophilicity of the piperazine nitrogen for acyl or alkyl group transfer .

Acylation and Sulfonylation

The secondary amine reacts with acyl/sulfonyl chlorides:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Fluorobenzoyl chloride | K₂CO₃, DMF, 80°C | 1-(4-Fluorobenzoyl)piperazine | 85–90% | |

| Methanesulfonyl chloride | Et₃N, DCM, RT | Methanesulfonamide derivative | 75–80% |

Acylation is highly efficient, while sulfonylation requires stringent anhydrous conditions .

Salt Formation

The compound forms stable salts with acids:

| Acid | Molar Ratio | Product | Solubility | Reference |

|---|---|---|---|---|

| HCl (gaseous) | 1:2 | Dihydrochloride salt | Water-soluble | |

| Oxalic acid | 1:1 | Oxalate salt | Ethanol-soluble |

Salts improve bioavailability and crystallinity for pharmaceutical applications.

Ring-Opening Reactions

Under extreme conditions, the piperazine ring undergoes cleavage:

| Reagent | Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| HBr (48%) | Reflux, 24 hrs | Ethylene diamine derivatives | Acid-catalyzed | |

| Na/NH₃ | –33°C, 2 hrs | Fragmented aromatic amines | Birch reduction |

These reactions are non-selective and primarily of academic interest.

Key Mechanistic Insights

-

Nucleophilicity Hierarchy : The piperazine nitrogen (pKa ~9.5) is more reactive than the methoxyphenyl oxygen (pKa ~10) .

-

Steric Effects : The fluorobenzyl group hinders reactions at the adjacent piperazine nitrogen .

-

Electronic Effects : Electron-withdrawing fluorine atoms deactivate the benzyl ring toward electrophiles .

Scientific Research Applications

Chemical Properties and Structure

1-(4-Fluorobenzyl)-4-(2-methoxyphenyl)piperazine can be characterized by its molecular formula and a molecular weight of approximately 302.36 g/mol. The presence of the fluorobenzyl group and the methoxyphenyl moiety contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

- Antimelanogenic Effects : Research indicates that derivatives of piperazine compounds, including this compound, have been explored for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Inhibitors like these are valuable in treating hyperpigmentation disorders .

- Cytotoxic Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against MCF-7 (breast cancer) and U-937 (human histiocytic lymphoma) cell lines, indicating potential as an anticancer agent .

Neuropharmacology

- Dopamine Modulation : The compound is being investigated for its interactions with neurotransmitter systems. Preliminary studies suggest that it may enhance dopamine release, which could have implications for treating neurodegenerative diseases such as Parkinson's disease .

Synthesis of Novel Compounds

- Building Block for Drug Development : The compound serves as a precursor in the synthesis of various piperazine derivatives. Its unique structure allows for modifications that can lead to the development of new therapeutic agents targeting different biological pathways .

Study 1: Anticancer Activity Evaluation

A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it induces apoptosis effectively at lower concentrations compared to established chemotherapeutic agents like doxorubicin .

Study 2: Neurotransmitter Interaction

Another investigation focused on the compound's ability to modulate neurotransmitter release. It was found to enhance dopamine release in neuronal cultures, suggesting potential applications in treating conditions related to dopamine deficiency .

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position on the Aromatic Ring

- Ortho- vs. Para-Methoxy Substitution :

- 1-(2-Methoxyphenyl)piperazine Derivatives : Compounds like 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine exhibit high dopamine D2 receptor affinity (Ki = 54 nM) due to optimal steric and electronic interactions with the receptor’s orthosteric site .

- 1-(4-Methoxyphenyl)piperazine Derivatives : In contrast, analogs with para-methoxy groups (e.g., N-(2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide) show reduced D2 receptor binding, likely due to altered spatial orientation .

Fluorinated vs. Non-Fluorinated Analogs

- 4-Fluorobenzyl Substituent: The introduction of a fluorine atom at the para position of the benzyl group (as in 1-(4-fluorobenzyl)-4-(2-methoxyphenyl)piperazine) improves metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs like 1-benzyl-4-(2-methoxyphenyl)piperazine .

- Chlorinated Derivatives : Chlorine substitution (e.g., 1-(2-chlorophenyl)piperazine) increases cytotoxicity but reduces selectivity for serotonin receptors, as seen in chloroacetamide derivatives .

Serotonin Receptor Modulation

- 5-HT1A Antagonists: Compounds like HBK-14 and HBK-15 (dual 5-HT1A/5-HT7 antagonists with α1-adrenolytic properties) demonstrate antidepressant effects without altering blood pressure or lipid profiles. The 2-methoxyphenyl group in these compounds is critical for 5-HT1A antagonism .

- 5-HT1B Partial Agonists : 1-(2-Methoxyphenyl)piperazine itself acts as a 5-HT1B agonist but shows variable effects on sympathetic nerve discharge, unlike selective 5-HT1A agonists such as 8-OH-DPAT .

Dopamine Receptor Interactions

- D2 Receptor Affinity: Derivatives with extended alkyl chains (e.g., 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazine) achieve nanomolar affinity for D2 receptors (Ki = 54–120 nM), whereas shorter chains reduce binding efficiency .

- Antipsychotic Potential: Biphenyl-linked arylpiperazines, such as 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone, exhibit atypical antipsychotic activity with low catalepsy induction, attributed to balanced 5-HT2A/D2 receptor modulation .

Cytotoxic and Enzymatic Activity

Anticancer Activity

- Chloropropanamide Derivatives : The phenylpiperazine derivative 18 (three-atom spacer between amine and amide) shows superior cytotoxicity compared to 1-(2-methoxyphenyl)piperazine analogs, highlighting the importance of molecular spacing .

- IDH1 Inhibition : Piperazine derivatives with 4-(2-methoxyphenyl)piperazine-1-carbonyl groups (e.g., N-(4-butylphenyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide) inhibit mutant IDH1-R132H (IC50 < 1 µM), whereas iodophenyl analogs (e.g., 1-(4-iodophenyl)piperazine) lose potency due to steric hindrance .

Key Data Tables

Table 1: Receptor Affinity of Selected Piperazine Derivatives

Table 2: Impact of Substituent Position on Activity

Biological Activity

1-(4-Fluorobenzyl)-4-(2-methoxyphenyl)piperazine (commonly referred to as 4-FB-2-MeOPP) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHFNO. The presence of the fluorobenzyl and methoxyphenyl groups contributes to its unique pharmacological properties.

The biological activity of 4-FB-2-MeOPP is primarily attributed to its interaction with various neurotransmitter receptors. Notably, it has been studied for its effects on:

- Dopamine Receptors : The compound has shown affinity for dopamine D and D receptors, which are critical in the modulation of mood and behavior. This interaction suggests potential applications in treating disorders such as schizophrenia and depression .

- Serotonin Receptors : Research indicates that derivatives of piperazine compounds can influence serotonin receptor activity, particularly the 5-HT receptor, which is involved in anxiety and depression regulation .

Antichlamydial Activity

In a recent study, piperazine derivatives similar to 4-FB-2-MeOPP were evaluated for their antichlamydial activity. While specific data on 4-FB-2-MeOPP was not highlighted, related compounds demonstrated selective efficacy against Chlamydia species, suggesting that modifications in the piperazine structure can enhance biological activity against bacterial pathogens .

Neuropharmacological Effects

Studies have shown that piperazine derivatives can affect neuronal activity. For instance, compounds with similar structures exhibited varying degrees of inhibitory effects on neuronal excitability, indicating potential uses in treating neurological disorders . Additionally, some derivatives have been linked to mitochondrial apoptosis pathways in glial cells, suggesting a mechanism through which these compounds may exert neuroprotective effects .

Case Studies

- Synthesis and Screening : In a study focusing on the synthesis of various piperazine derivatives, 4-FB-2-MeOPP was included as a candidate for evaluating antidepressant-like activity. The results indicated that modifications in the piperazine core could enhance efficacy against depressive symptoms in animal models .

- Comparative Analysis : A comparative analysis of several piperazine derivatives revealed that those with electron-withdrawing groups (like fluorine) exhibited improved binding affinity to dopamine receptors compared to their non-fluorinated counterparts. This suggests that 4-FB-2-MeOPP may have superior pharmacological properties due to its structural components .

Data Table: Summary of Biological Activities

Q & A

Q. What strategies are recommended for comparative studies with structurally similar fluorobenzyl-piperazine analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.